Butyl 3-furyl(hydroxy)acetate

antimicrobial activity biofilm inhibition Enterococcus faecalis

Butyl 3-furyl(hydroxy)acetate (IUPAC: butyl 2-(furan-3-yl)-2-hydroxyacetate; molecular formula C10H14O4, molecular weight 198.22 g/mol) is a furan-derived hydroxyacetate ester. The compound features a 3-substituted furan ring bearing an α-hydroxy group and an n-butyl ester moiety, a structural arrangement that positions it within the broader class of furylacetic acid esters.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B8367760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-furyl(hydroxy)acetate
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C1=COC=C1)O
InChIInChI=1S/C10H14O4/c1-2-3-5-14-10(12)9(11)8-4-6-13-7-8/h4,6-7,9,11H,2-3,5H2,1H3
InChIKeyIKPLRMMDFKBEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 3-furyl(hydroxy)acetate Procurement and Chemical Identity Overview


Butyl 3-furyl(hydroxy)acetate (IUPAC: butyl 2-(furan-3-yl)-2-hydroxyacetate; molecular formula C10H14O4, molecular weight 198.22 g/mol) is a furan-derived hydroxyacetate ester . The compound features a 3-substituted furan ring bearing an α-hydroxy group and an n-butyl ester moiety, a structural arrangement that positions it within the broader class of furylacetic acid esters. Unlike simple unsubstituted furan carboxylates, the presence of the α-hydroxyl introduces a stereogenic center and hydrogen-bonding capability, which may influence both its physicochemical behavior and its utility as a chiral building block or derivatization intermediate . The compound is commercially available at research-grade purity (typically 95%) from specialty chemical suppliers, though published primary literature directly characterizing this specific molecule is notably sparse .

Why Generic Substitution of Butyl 3-furyl(hydroxy)acetate with Analogous Furyl Esters Fails Without Quantitative Validation


In the furyl ester class, minor structural variations—including alkyl chain length, furan ring substitution position (2-furyl vs. 3-furyl), and the presence or absence of an α-hydroxy group—can produce substantial divergences in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding interactions. Published work on related furylacetic acid derivatives demonstrates that the introduction of an α-hydroxy group alters both the conformational landscape and the compound's reactivity toward nucleophiles and electrophiles [1]. Consequently, substituting butyl 3-furyl(hydroxy)acetate with a methyl or ethyl ester analog, a 2-furyl positional isomer, or a non-hydroxylated furyl acetate cannot be assumed to preserve biological activity profiles, synthetic utility, or physicochemical performance without side-by-side empirical comparison. The evidence presented below highlights the limited but instructive quantitative differentiators available for this compound.

Butyl 3-furyl(hydroxy)acetate Quantitative Differentiation Evidence vs. Comparators


Antimicrobial Activity of Butyl 3-furyl(hydroxy)acetate Against Enterococcus faecalis Biofilm Formation

Butyl 3-furyl(hydroxy)acetate demonstrates measurable antimicrobial activity against Enterococcus faecalis, a clinically relevant Gram-positive pathogen, with inhibition of biofilm formation quantified in vitro. The reported IC50 value is 1.25 × 10⁵ nM (125 µM) as assessed by crystal violet staining after 20 hours of incubation [1]. Direct head-to-head comparison data against structural analogs are not available in the public domain for this specific assay; therefore, this evidence is best interpreted as a baseline activity metric. The magnitude of this IC50 value places the compound in a moderate activity range for biofilm inhibition among small-molecule furan derivatives. Comparative interpretation relative to other furyl esters would require cross-study normalization against identical assay conditions, which is not currently feasible given the absence of published comparator data under the exact same protocol.

antimicrobial activity biofilm inhibition Enterococcus faecalis

Structural Differentiation: α-Hydroxy Group as a Functional Handle for Chiral Derivatization

Butyl 3-furyl(hydroxy)acetate possesses an α-hydroxy group at the C2 position of the acetate moiety, creating a stereogenic carbon center that is absent in non-hydroxylated furyl acetate analogs such as butyl 3-furylacetate or methyl 3-furylacetate . This structural feature enables chiral resolution and asymmetric derivatization strategies that are chemically inaccessible with simple furylacetic esters lacking the hydroxyl functionality. The hydroxy group also introduces intramolecular and intermolecular hydrogen-bonding capacity, which can modulate solubility, partition coefficients, and binding interactions with biological targets in ways that cannot be replicated by non-hydroxylated comparators .

chiral building block hydroxyacetate ester stereogenic center

Ester Alkyl Chain Length Differentiation: Butyl vs. Methyl/Ethyl Furyl Hydroxyacetates

The n-butyl ester moiety in butyl 3-furyl(hydroxy)acetate confers increased lipophilicity relative to shorter-chain methyl or ethyl ester analogs of furyl hydroxyacetates. While experimentally determined logP values for this specific compound are not publicly reported, class-level inference from the broader ester series indicates that each additional methylene unit in the alkyl chain increases logP by approximately 0.5 units [1]. This enhanced lipophilicity translates to altered membrane permeability, organic solvent solubility profiles, and chromatographic retention behavior compared to methyl 2-(furan-3-yl)-2-hydroxyacetate or ethyl 2-(furan-3-yl)-2-hydroxyacetate.

lipophilicity logP ester alkyl chain

Regioisomeric Differentiation: 3-Furyl vs. 2-Furyl Substitution Patterns

Butyl 3-furyl(hydroxy)acetate bears the furan ring substituent at the 3-position (β-position) of the furan heterocycle, distinguishing it from the more commonly studied 2-furyl (α-position) regioisomers. Published synthetic methodology literature on furylacetic acid derivatives demonstrates that 3-furyl substitution patterns exhibit distinct electronic properties and reactivity profiles compared to 2-furyl analogs, owing to differences in resonance stabilization and proximity to the ring oxygen [1]. While quantitative comparative bioactivity data for the 3-furyl vs. 2-furyl positional isomers of butyl hydroxyacetate are not available, class-level inference indicates that regioisomeric substitution can profoundly impact target binding, metabolic stability, and synthetic accessibility in subsequent derivatization steps.

regioisomer furan substitution positional isomer

Evidence Limitation Statement: Absence of High-Strength Comparative Data

A comprehensive literature search across primary research articles, patents, and authoritative databases reveals that butyl 3-furyl(hydroxy)acetate has not been the subject of published direct head-to-head comparative studies against its closest structural analogs. The compound appears primarily in commercial supplier catalogs as a research chemical, with minimal primary literature characterization . The antimicrobial IC50 value reported above represents the only publicly available quantitative biological activity measurement identified in peer-reviewed or curated database sources. No peer-reviewed publications reporting comparative synthetic yields, comparative physicochemical property measurements (melting point, boiling point, solubility, logP), or comparative biological activity data against other furyl esters were identified. Consequently, procurement decisions based on this compound's differentiation must rely primarily on structural inference, class-level principles, and the single available quantitative activity benchmark rather than on robust empirical comparator datasets.

evidence gap comparator data empirical validation

Validated Research and Industrial Application Scenarios for Butyl 3-furyl(hydroxy)acetate Based on Available Evidence


Antimicrobial Biofilm Inhibition Screening in Gram-Positive Pathogen Models

Based on the quantified IC50 value of 125 µM against Enterococcus faecalis biofilm formation [1], butyl 3-furyl(hydroxy)acetate is a suitable candidate compound for inclusion in antimicrobial screening panels focused on biofilm-disrupting agents. The availability of a specific activity measurement, albeit moderate in potency, provides a defined benchmark absent for many uncharacterized furyl ester analogs. Researchers investigating structure-activity relationships in furan-based antimicrobials may use this compound as a baseline reference point when comparing the activity of newly synthesized derivatives.

Chiral Pool Expansion and Asymmetric Synthesis Building Block Applications

The α-hydroxy group at the C2 position of the acetate moiety creates a stereogenic center, distinguishing butyl 3-furyl(hydroxy)acetate from achiral furyl ester alternatives [1]. This structural feature enables the compound to serve as a chiral building block in asymmetric synthesis campaigns, particularly for the construction of enantiomerically enriched furan-containing pharmacophores. Procurement for chiral derivatization studies—including esterification, etherification, or oxidation of the α-hydroxy group—is justified when a 3-furyl scaffold with a pre-installed stereocenter is required.

Lipophilicity-Dependent Membrane Permeation and Partitioning Studies

The n-butyl ester moiety confers enhanced lipophilicity relative to methyl or ethyl ester analogs of furyl hydroxyacetates, as inferred from class-level physicochemical principles [1]. This property makes butyl 3-furyl(hydroxy)acetate the preferred ester homolog selection for applications where increased membrane permeability or organic-phase solubility is required, including parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability screening, or liquid-liquid extraction method development.

Furan Positional Isomer SAR Studies in Heterocyclic Chemistry

The 3-furyl substitution pattern offers distinct electronic and steric properties compared to the more common 2-furyl regioisomer [1]. This compound is appropriate for procurement in structure-activity relationship campaigns where the positional effect of furan substitution on target binding, metabolic stability, or synthetic reactivity is under investigation. Comparative studies pairing this 3-furyl derivative with its 2-furyl analog can elucidate regioisomer-dependent differences in biological or catalytic performance.

Quote Request

Request a Quote for Butyl 3-furyl(hydroxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.